Cas no 873056-60-1 (2-(3,5-Difluorophenyl)aniline)
2-(3,5-Difluorophenyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3',5'-Difluoro-[1,1'-biphenyl]-2-amine
- 2-(3,5-DIFLUOROPHENYL)ANILINE
- 3′,5′-Difluoro[1,1′-biphenyl]-2-amine (ACI)
- 3′,5′-Difluorobiphenyl-2-ylamine
- EN300-7381793
- 3',5'-Difluoro[1,1'-biphenyl]-2-amine
- 3',5'-Difluoro-biphenyl-2-amine
- SB77050
- SCHEMBL400327
- 873056-60-1
- CS-0208895
- AKOS010254186
- MFCD12779847
- F80376
- YJB05660
- BS-25843
- DTXSID30716703
- 2-(3,5-Difluorophenyl)aniline
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- MDL: MFCD12779847
- Inchi: 1S/C12H9F2N/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H,15H2
- InChI Key: CYILCTRYEHZDGM-UHFFFAOYSA-N
- SMILES: FC1C=C(C2C(N)=CC=CC=2)C=C(F)C=1
Computed Properties
- Exact Mass: 205.07000
- Monoisotopic Mass: 205.07030562 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 205.20
- XLogP3: 3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 3.79520
2-(3,5-Difluorophenyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210571-1g |
3',5'-Difluoro-[1,1'-biphenyl]-2-amine |
873056-60-1 | 95% | 1g |
£76.00 | 2022-02-28 | |
| Fluorochem | 210571-5g |
3',5'-Difluoro-[1,1'-biphenyl]-2-amine |
873056-60-1 | 95% | 5g |
£225.00 | 2022-02-28 | |
| Alichem | A019118285-25g |
3',5'-Difluoro-[1,1'-biphenyl]-2-amine |
873056-60-1 | 95% | 25g |
$616.68 | 2023-08-31 | |
| TRC | D451215-100mg |
2-(3,5-Difluorophenyl)aniline |
873056-60-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D451215-250mg |
2-(3,5-Difluorophenyl)aniline |
873056-60-1 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | D451215-500mg |
2-(3,5-Difluorophenyl)aniline |
873056-60-1 | 500mg |
$92.00 | 2023-05-18 | ||
| TRC | D451215-1g |
2-(3,5-Difluorophenyl)aniline |
873056-60-1 | 1g |
$ 105.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279565-1g |
2-(3,5-Difluorophenyl)aniline |
873056-60-1 | 96% | 1g |
¥612.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279565-5g |
2-(3,5-Difluorophenyl)aniline |
873056-60-1 | 96% | 5g |
¥1850.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279565-10g |
2-(3,5-Difluorophenyl)aniline |
873056-60-1 | 96% | 10g |
¥3290.00 | 2024-04-27 |
2-(3,5-Difluorophenyl)aniline Production Method
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2-(3,5-Difluorophenyl)aniline Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-(3,5-Difluorophenyl)aniline
Introduction to 2-(3,5-Difluorophenyl)aniline (CAS No. 873056-60-1)
2-(3,5-Difluorophenyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 873056-60-1, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzene ring substituted with fluorine atoms at the 3 and 5 positions and an amino group at the 2 position, exhibits unique electronic and steric properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 2-(3,5-Difluorophenyl)aniline is highly reminiscent of many pharmacologically relevant compounds, where fluorine atoms play a crucial role in modulating metabolic stability, binding affinity, and overall biological activity. The presence of two fluorine atoms at the ortho positions relative to the amino group introduces a significant degree of electronic richness, which can be exploited in designing molecules with enhanced binding interactions to biological targets.
In recent years, the demand for fluorinated aromatic amines has surged due to their utility in drug discovery and development. 2-(3,5-Difluorophenyl)aniline has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various therapeutic areas, including oncology, neurology, and infectious diseases. Its ability to serve as a precursor for more complex scaffolds has made it a staple in medicinal chemistry libraries.
One of the most compelling aspects of 2-(3,5-Difluorophenyl)aniline is its role in developing molecules with improved pharmacokinetic profiles. The fluorine atoms contribute to lipophilicity and metabolic stability, which are critical factors in determining a drug's efficacy and duration of action. Furthermore, the electron-withdrawing nature of the fluorine substituents can enhance hydrogen bonding interactions with biological targets, leading to stronger and more selective binding.
Recent studies have highlighted the potential of 2-(3,5-Difluorophenyl)aniline in designing kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways and are often implicated in diseases such as cancer. By incorporating this compound into drug candidates, researchers have been able to develop inhibitors with enhanced potency and selectivity. For instance, derivatives of 2-(3,5-Difluorophenyl)aniline have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overactive in many cancer types.
The synthesis of 2-(3,5-Difluorophenyl)aniline typically involves fluorination reactions on a precursor molecule such as aniline or its substituted derivatives. Advanced synthetic methodologies have been developed to achieve high yields and purity levels while minimizing side reactions. These methods often employ transition metal catalysis or electrochemical processes to facilitate the introduction of fluorine atoms at specific positions on the aromatic ring.
From a materials science perspective, 2-(3,5-Difluorophenyl)aniline has also been investigated for its potential applications in organic electronics. Its electron-rich structure makes it suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other optoelectronic devices. The presence of fluorine substituents can influence charge transport properties, making it an attractive candidate for enhancing device performance.
The pharmaceutical industry continues to explore novel applications for 2-(3,5-Difluorophenyl)aniline, driven by its versatility as a chemical scaffold. Researchers are leveraging computational chemistry and high-throughput screening techniques to identify new derivatives with improved pharmacological properties. These efforts aim to expand the therapeutic index of existing drugs and discover new treatments for unmet medical needs.
In conclusion,2-(3,5-Difluorophenyl)aniline (CAS No. 873056-60-1) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable tool for drug discovery, materials science, and advanced chemical synthesis. As research continues to uncover new applications for this compound,its importance is likely to grow even further.
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